

The Solubility of Ferrous Oxalate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: FERROUS OXALATE

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An In-depth Examination of the Aqueous and Organic Solubility of a Key Chemical Compound

This technical guide provides a comprehensive overview of the solubility of **ferrous oxalate** (FeC_2O_4), a compound of significant interest in various fields, including materials science, analytical chemistry, and drug development. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is critical for its application and formulation. This document details the solubility of **ferrous oxalate** in aqueous and organic media, outlines the factors influencing its dissolution, and provides detailed experimental protocols for its quantification.

Quantitative Solubility Data

The solubility of **ferrous oxalate** is a critical parameter for its use in various applications. The following tables summarize the available quantitative data for its solubility in water and note the general insolubility in common organic solvents.

Solubility in Water

Ferrous oxalate is sparingly soluble in water, with its solubility showing a positive correlation with temperature. The most commonly cited form is the dihydrate ($\text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$).

Temperature (°C)	Solubility (g / 100 mL)	Molar Solubility (mol/L) ¹	Ksp (Solubility Product Constant) ²
20	0.008	4.45×10^{-4}	1.98×10^{-7}
25	0.097[1][2]	5.39×10^{-3}	2.91×10^{-5}

¹ Molar solubility calculated based on the molecular weight of **ferrous oxalate** dihydrate (179.89 g/mol). ² Ksp is calculated from the molar solubility (s) as $K_{sp} = s^2$.

Note: There is limited publicly available data on the solubility of **ferrous oxalate** in water across a broad range of temperatures.

Solubility in Organic Solvents

Ferrous oxalate is generally considered insoluble in common organic solvents.[3] While specific quantitative data is scarce in publicly available literature, its ionic and polymeric nature suggests poor solubility in non-polar and many polar organic solvents.[1]

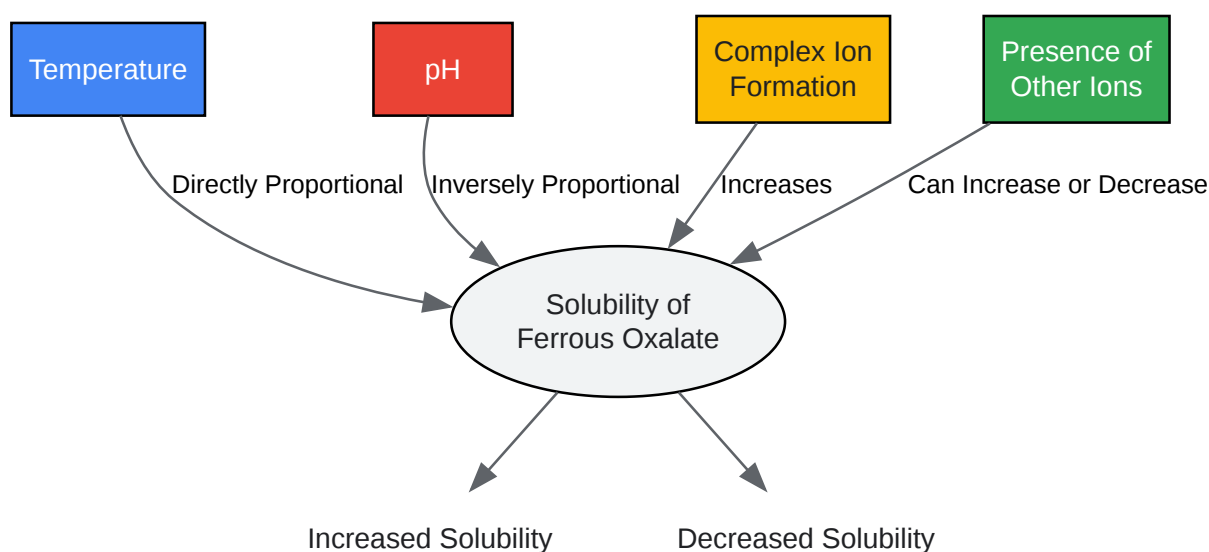
Solvent	Chemical Formula	Solubility
Methanol	CH ₃ OH	Insoluble (qualitative)[4]
Ethanol	C ₂ H ₅ OH	Insoluble (qualitative)[4]
Acetone	C ₃ H ₆ O	Data not available
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Data not available
Dimethylformamide (DMF)	C ₃ H ₇ NO	Data not available

Factors Influencing Ferrous Oxalate Solubility

Several factors can significantly impact the solubility of **ferrous oxalate** in aqueous solutions. Understanding these factors is crucial for controlling its precipitation and dissolution.

- Temperature: The solubility of **ferrous oxalate** in water increases with a rise in temperature. [5]

- pH: **Ferrous oxalate**'s solubility is highly dependent on pH. It is more soluble in acidic solutions.[6][7] In neutral to basic solutions, it tends to precipitate.[5]
- Complex Ion Formation: The presence of certain ligands or excess oxalate ions can lead to the formation of soluble iron-oxalate complexes, such as $[\text{Fe}(\text{C}_2\text{O}_4)_2]^{2-}$, which increases the overall solubility.[5][8]
- Presence of Other Ions: The common ion effect can reduce the solubility of **ferrous oxalate**. Conversely, the presence of other ions can affect the ionic strength of the solution, which can influence solubility.



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Caption: Factors influencing the solubility of **ferrous oxalate**.

Experimental Protocols for Solubility Determination

Accurate determination of **ferrous oxalate** solubility can be achieved through several analytical methods. Below are detailed protocols for three common approaches.

Spectrophotometric Determination of Ferrous Ion Concentration

This method relies on the reaction of ferrous ions (Fe^{2+}) with 1,10-phenanthroline to form a stable, orange-red complex, $[\text{Fe}(\text{phen})_3]^{2+}$, which can be quantified using a spectrophotometer at its maximum absorbance wavelength (λ_{max}) of approximately 510 nm.[9]

Reagents and Equipment:

- **Ferrous oxalate** dihydrate ($\text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Hydroxylamine hydrochloride solution (10% w/v)
- 1,10-phenanthroline solution (0.1% w/v in 50% ethanol)
- Sodium acetate buffer solution (1 M)
- Standard iron solution (e.g., from ferrous ammonium sulfate)
- Volumetric flasks and pipettes
- Spectrophotometer
- Constant temperature water bath/shaker

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **ferrous oxalate** dihydrate to a known volume of deionized water in an Erlenmeyer flask.
 - Place the flask in a constant temperature water bath shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Allow the solution to stand at the constant temperature for any undissolved solid to settle.
 - Carefully filter the supernatant through a fine filter paper to obtain a clear, saturated solution.

- Preparation of Standard Curve:
 - Prepare a series of standard solutions of known Fe^{2+} concentrations from the standard iron solution.
 - To a series of volumetric flasks, add a known volume of each standard, 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[\[10\]](#)
 - Dilute to the mark with deionized water and allow 10 minutes for color development.[\[10\]](#)
 - Measure the absorbance of each standard at 510 nm against a reagent blank.
 - Plot a calibration curve of absorbance versus Fe^{2+} concentration.
- Analysis of Saturated Solution:
 - Take a known aliquot of the filtered saturated **ferrous oxalate** solution and place it in a volumetric flask.
 - Add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[\[10\]](#)
 - Dilute to the mark with deionized water and allow 10 minutes for color development.
 - Measure the absorbance of the solution at 510 nm.
 - Determine the Fe^{2+} concentration from the calibration curve.
- Calculation of Solubility:
 - The molar solubility of **ferrous oxalate** is equal to the determined molar concentration of Fe^{2+} .
 - Convert the molar solubility to g/100 mL using the molecular weight of **ferrous oxalate** dihydrate.

Titrimetric Determination of Oxalate Concentration

This method involves the titration of the oxalate ion in a saturated solution with a standardized solution of potassium permanganate (KMnO_4) in an acidic medium. The permanganate ion acts as its own indicator.

Reagents and Equipment:

- **Ferrous oxalate** dihydrate
- Deionized water
- Standardized potassium permanganate solution (~0.02 M)
- Sulfuric acid (1 M)
- Burette, pipette, conical flasks
- Hot plate

Procedure:

- Preparation of Saturated Solution:
 - Prepare a saturated solution of **ferrous oxalate** as described in the spectrophotometric method.
- Titration:
 - Pipette a known volume (e.g., 25 mL) of the clear, saturated **ferrous oxalate** solution into a conical flask.
 - Add an equal volume of 1 M sulfuric acid to the flask.
 - Heat the solution to 60-70°C.[\[11\]](#)
 - Titrate the hot solution with the standardized KMnO_4 solution from the burette until a faint, persistent pink color is observed.[\[12\]](#)
 - Record the volume of KMnO_4 solution used.

- Calculation of Solubility:
 - The balanced redox reaction is: $5 \text{C}_2\text{O}_4^{2-} + 2 \text{MnO}_4^- + 16 \text{H}^+ \rightarrow 10 \text{CO}_2 + 2 \text{Mn}^{2+} + 8 \text{H}_2\text{O}$
 - From the stoichiometry, 5 moles of oxalate react with 2 moles of permanganate.
 - Calculate the moles of MnO_4^- used in the titration.
 - Calculate the moles of $\text{C}_2\text{O}_4^{2-}$ in the aliquot of the saturated solution.
 - The molar solubility of **ferrous oxalate** is equal to the molar concentration of the oxalate ion.
 - Convert the molar solubility to g/100 mL.

Gravimetric Determination of Ferrous Oxalate

This is a direct method to determine the amount of dissolved solid in a known volume of a saturated solution.

Reagents and Equipment:

- **Ferrous oxalate** dihydrate
- Deionized water
- Evaporating dish
- Analytical balance
- Oven
- Volumetric pipette

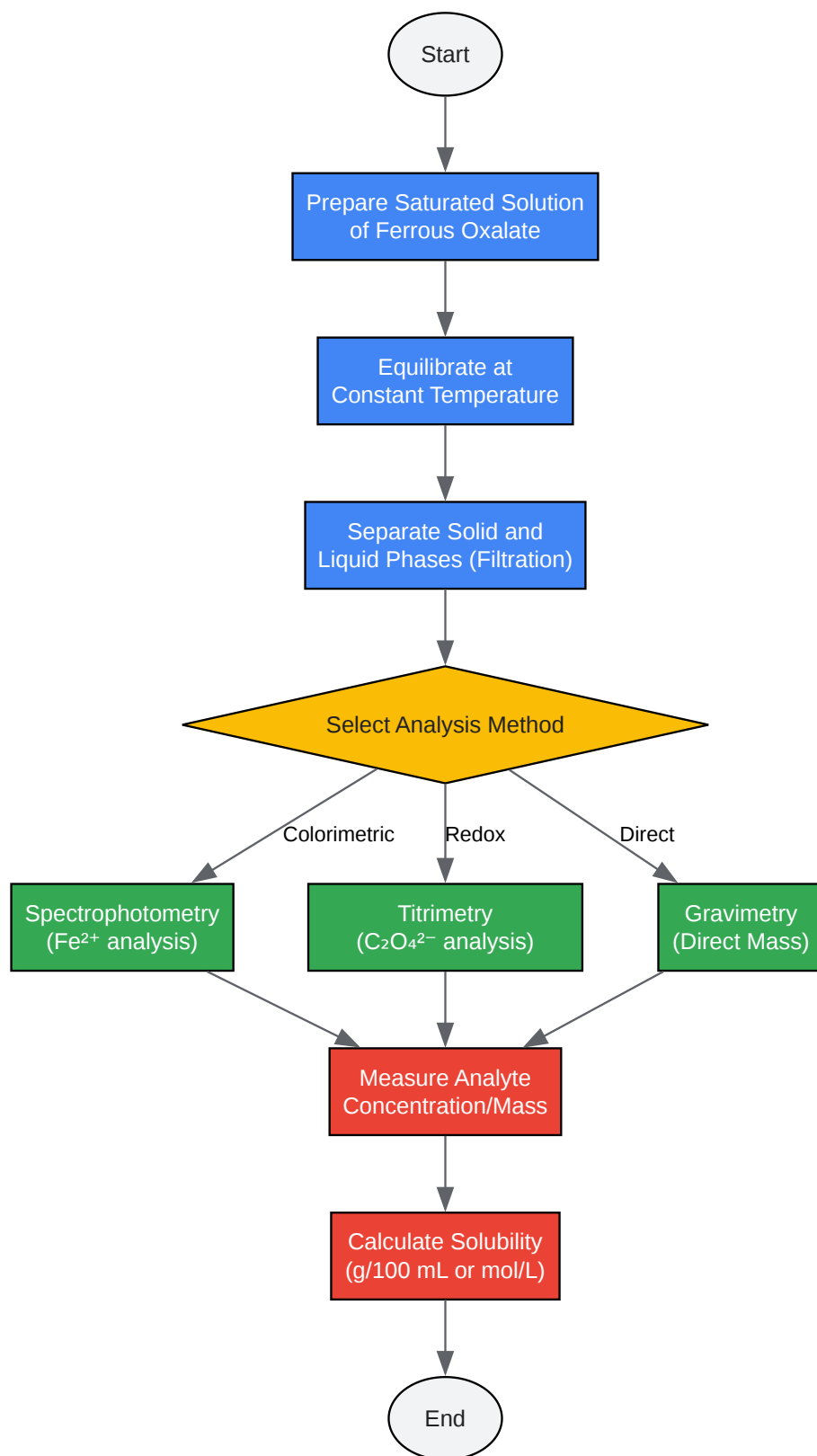
Procedure:

- Preparation of Saturated Solution:
 - Prepare a saturated solution of **ferrous oxalate** as described previously.

- Gravimetric Analysis:
 - Accurately weigh a clean, dry evaporating dish.
 - Carefully pipette a known volume (e.g., 50 or 100 mL) of the clear, saturated solution into the evaporating dish.
 - Gently heat the evaporating dish to evaporate the water. Avoid boiling to prevent splattering.
 - Once the water has evaporated, place the dish in an oven at a temperature sufficient to dry the residue without decomposition (e.g., 100-110°C).
 - Cool the dish in a desiccator and weigh it.
 - Repeat the drying and weighing process until a constant mass is obtained.
- Calculation of Solubility:
 - The mass of the dissolved **ferrous oxalate** is the difference between the final and initial mass of the evaporating dish.
 - Calculate the solubility in g/100 mL by dividing the mass of the residue by the volume of the solution taken and multiplying by 100.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of **ferrous oxalate** solubility.



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